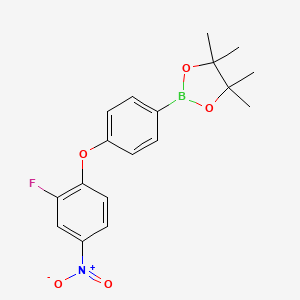

4-(2-氟-4-硝基苯氧基)苯硼酸二茂环己酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester is a compound that falls within the category of pinacolboronate esters. These esters are significant in organic chemistry due to their role in coupling reactions, such as the Suzuki coupling, which is pivotal for constructing complex organic molecules. The specific structure of this compound, which includes a boronic acid esterified with pinacol and a phenyl ring substituted with a fluoro and a nitro group, suggests potential reactivity and utility in synthetic chemistry.

Synthesis Analysis

The synthesis of pinacolboronate esters typically involves the reaction of boronic acids with pinacol under suitable conditions. Although the exact synthesis of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester is not detailed in the provided papers, similar compounds have been synthesized using related methods. For instance, the activation of vinylboronic esters of pinacol with dimethylzinc has been shown to facilitate the addition of vinyl groups onto nitrones, yielding N-allylic hydroxylamines with high efficiency .

Molecular Structure Analysis

The molecular structure of pinacolboronate esters is characterized by the presence of a boron atom connected to two oxygen atoms from the pinacol moiety and a variable organic substituent. In the case of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester, the organic substituent is a phenyl ring with electron-withdrawing fluoro and nitro groups. These substituents can influence the reactivity and stability of the molecule, as well as its susceptibility to hydrolysis .

Chemical Reactions Analysis

Pinacolboronate esters are known for their susceptibility to hydrolysis, especially at physiological pH . The hydrolysis leads to the formation of the corresponding boronic acids, which are less soluble in organic solvents and can complicate the use of these compounds in drug design and drug delivery systems. The presence of specific substituents on the phenyl ring can affect the rate of hydrolysis, with electron-withdrawing groups potentially increasing the rate due to their influence on the electron density around the boron atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of pinacolboronate esters are influenced by their tendency to hydrolyze in aqueous environments. Analytical methods for these compounds must account for their reactivity, as conventional techniques like gas chromatography and normal-phase high-performance liquid chromatography (HPLC) may not be suitable due to the compounds' poor solubility and volatility . To analyze such esters, reversed-phase HPLC with highly basic mobile phases and ion pairing reagents can be employed, along with non-aqueous and aprotic diluents to stabilize the esters and solubilize the boronic acids . These analytical challenges highlight the delicate balance between reactivity and stability that must be managed when working with pinacolboronate esters.

科学研究应用

聚合物合成和应用

- 研究人员已使用 4-甲酰基苯硼酸二茂环己酯合成了 H2O2 可裂解的聚(酯-酰胺),证明了其在创建 H2O2 响应型递送载体中的效用 (Cui、Zhang、Du 和 Li,2017)。

化学传感和分析

- 有机硼化合物,包括苯硼酸二茂环己酯的衍生物,已被用作聚合物膜中氟离子路易斯酸受体 (Jańczyk、Adamczyk-Woźniak、Sporzyński 和 Wróblewski,2012)。

化学合成和功能化

- 已实现氟代芳烃到芳基硼酸二茂环己酯的 Ni/Cu 催化转化,允许进行不同的 C-F 键功能化 (Niwa、Ochiai、Watanabe 和 Hosoya,2015)。

- 一项研究报告了在固态中使用芳基硼酸酯进行室温磷光,提供了对磷光有机分子的见解 (Shoji 等,2017)。

医学和生物应用

- 使用 4-(溴甲基)苯硼酸二茂环己酯开发了一种用于检测过氧化氢的近红外荧光探针,表明其在生物系统中的潜力 (Zhang、Shi、Li、Li、Tian 和 Zhang,2019)。

材料科学与工程

- 苯硼酸二茂环己酯衍生物已用于合成多功能薄膜表面,用于各种应用,包括结合铂纳米颗粒和酵母细胞 (Harper、Polsky、Wheeler、Lopez、Arango 和 Brozik,2009)。

安全和危害

作用机制

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

Boronic esters are known to undergo stereospecific transformations, retaining the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, leading to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centres .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura reaction, a type of metal-catalyzed carbon-carbon bond formation reaction . This reaction is a type of cross-coupling reaction, allowing for the formation of a carbon-carbon bond from a halide and a boron compound .

Pharmacokinetics

It’s important to note that the stability of boronic esters can be influenced by factors such as ph .

Result of Action

The result of the compound’s action would be the formation of a new carbon-carbon bond, which is a crucial step in the synthesis of complex organic compounds . The exact molecular and cellular effects would depend on the specific context in which the compound is used.

Action Environment

The action of 4-(2-Fluoro-4-nitrophenoxy)phenylboronic acid pinacol ester, like other boronic esters, can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

属性

IUPAC Name |

2-[4-(2-fluoro-4-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BFNO5/c1-17(2)18(3,4)26-19(25-17)12-5-8-14(9-6-12)24-16-10-7-13(21(22)23)11-15(16)20/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVGWKVWPDHTMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BFNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017291.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B3017295.png)

![N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3017296.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3017305.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B3017312.png)